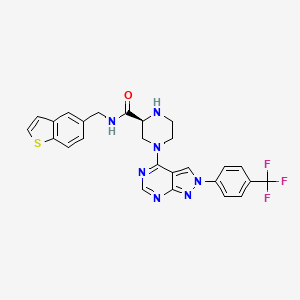
Nampt activator-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nampt activator-4 is a small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway. This compound has garnered significant attention due to its potential neuroprotective effects and its ability to boost intracellular levels of NAD, which is essential for various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nampt activator-4 involves several steps, including the condensation of nicotinamide with phosphoribosyl pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN). This is followed by the production of NAD via nicotinamide mononucleotide adenylyltransferase (NMNAT). The optimization of the synthetic route revealed the critical role of specific residues in boosting NAMPT activity .
Industrial Production Methods
Industrial production of this compound typically involves high-throughput screening (HTS) of various compounds to identify potent activators. The identified compounds are then optimized for increased efficacy and stability. The production process includes the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 to ensure proper formulation .
Analyse Chemischer Reaktionen
Types of Reactions
Nampt activator-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can exhibit different levels of activity and stability. These derivatives are often tested for their efficacy in boosting NAD levels and their potential neuroprotective effects .
Wissenschaftliche Forschungsanwendungen
Nampt activator-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the NAD salvage pathway and the role of NAMPT in cellular metabolism.
Industry: Utilized in the development of NAD-boosting supplements and pharmaceuticals.
Wirkmechanismus
Nampt activator-4 exerts its effects by binding to the active site of NAMPT, thereby enhancing its enzymatic activity. This leads to an increase in the production of nicotinamide mononucleotide (NMN) and subsequently NAD. The compound’s mechanism of action involves the allosteric modulation of NAMPT, which boosts its affinity for substrates and stabilizes the enzyme in its active form .
Vergleich Mit ähnlichen Verbindungen
Nampt activator-4 is unique in its ability to effectively increase intracellular NAD levels and induce metabolic and transcriptional reprogramming. Similar compounds include:
SBI-797812: A small molecule that activates NAMPT by shifting the reaction equilibrium towards NMN formation.
P7C3: An aminopropyl carbazole that promotes neurogenesis and enhances cognition by activating NAMPT.
DS68702229: A potent NAMPT activator with a unique chemical structure that enhances NAD biosynthesis.
These compounds share similar mechanisms of action but differ in their chemical structures and specific effects on NAMPT activity.
Eigenschaften
Molekularformel |
C26H22F3N7OS |
|---|---|
Molekulargewicht |
537.6 g/mol |
IUPAC-Name |
(2S)-N-(1-benzothiophen-5-ylmethyl)-4-[2-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-2-carboxamide |
InChI |
InChI=1S/C26H22F3N7OS/c27-26(28,29)18-2-4-19(5-3-18)36-13-20-23(34-36)32-15-33-24(20)35-9-8-30-21(14-35)25(37)31-12-16-1-6-22-17(11-16)7-10-38-22/h1-7,10-11,13,15,21,30H,8-9,12,14H2,(H,31,37)/t21-/m0/s1 |
InChI-Schlüssel |
PNEQDEPNUMZDMO-NRFANRHFSA-N |
Isomerische SMILES |
C1CN(C[C@H](N1)C(=O)NCC2=CC3=C(C=C2)SC=C3)C4=NC=NC5=NN(C=C54)C6=CC=C(C=C6)C(F)(F)F |
Kanonische SMILES |
C1CN(CC(N1)C(=O)NCC2=CC3=C(C=C2)SC=C3)C4=NC=NC5=NN(C=C54)C6=CC=C(C=C6)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


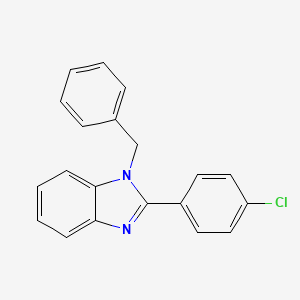


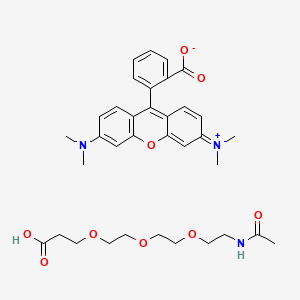
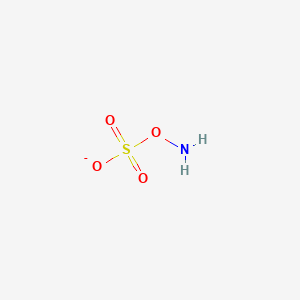
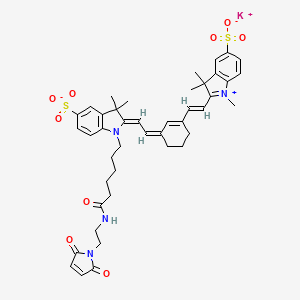




![(2S)-2-(benzylcarbamoylamino)-N-[1-[(3-chloro-2-methoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]-4-methylpentanamide](/img/structure/B12366603.png)

![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)

